

# Application Notes and Protocols: Differentiating Patient-Derived Neurons to Study Lithium Response

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The use of patient-derived induced pluripotent stem cells (iPSCs) to generate neurons has revolutionized the study of neuropsychiatric disorders, such as bipolar disorder (BD).[1][2][3] This in vitro modeling allows for the investigation of disease-specific cellular phenotypes and the assessment of therapeutic responses in a patient-specific manner.[2][3] **Lithium** is a primary treatment for BD, yet its efficacy varies among patients.[4][5] Understanding the cellular and molecular mechanisms underlying these differential responses is crucial for developing personalized medicine.[6]

These application notes provide detailed protocols for the differentiation of patient-derived iPSCs into cortical neurons, a cell type implicated in BD, and for the subsequent assessment of **lithium** response. The protocols cover key methodologies from iPSC culture to functional analysis of mature neurons, including the investigation of the Glycogen Synthase Kinase-3β (GSK3β) and Wnt signaling pathways, which are major targets of **lithium**.[7][8][9]

## I. Differentiation of Patient-Derived iPSCs into Cortical Neurons



This protocol describes a robust method for generating cortical neurons from iPSCs, adapted from established methodologies.[10][11][12][13] The process involves neural induction via dual SMAD inhibition, followed by neuronal specification and maturation.

## **Experimental Workflow: iPSC to Cortical Neuron Differentiation**

Caption: Workflow for differentiating iPSCs into cortical neurons.

#### **Protocol: iPSC Differentiation into Cortical Neurons**

#### Materials:

- Human iPSCs
- Geltrex® LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix
- mTeSR™ Plus medium
- ROCK inhibitor (Y-27632)
- DMEM/F12 medium
- Neurobasal™ Medium
- N-2 Supplement
- B-27<sup>™</sup> Supplement
- GlutaMAX™ Supplement
- LDN193189
- SB431542
- Fibroblast Growth Factor 2 (FGF2)
- Epidermal Growth Factor (EGF)



- Brain-Derived Neurotrophic Factor (BDNF)
- Glial Cell-Derived Neurotrophic Factor (GDNF)
- Dibutyryl-cAMP (db-cAMP)
- Ascorbic Acid
- · 6-well plates

#### Procedure:

Phase 1: iPSC Expansion (Days -2 to 0)[11]

- Two days before starting differentiation (Day -2), coat a 6-well plate with Geltrex®.
- On Day -1, plate iPSCs onto the Geltrex®-coated plate in mTeSR™ Plus medium.
- On Day 0, when cells reach 70-80% confluency, add ROCK inhibitor (10 μM) to the medium.

Phase 2: Neural Induction (Days 0-10)[12][14]

- Prepare Neural Induction Medium: DMEM/F12 and Neurobasal™ (1:1), N-2 supplement, B-27™ supplement, GlutaMAX™, LDN193189 (100 nM), and SB431542 (10 μM).
- On Day 0, replace the iPSC medium with Neural Induction Medium.
- Change the medium every two days until Day 10.

Phase 3: Neuronal Progenitor Cell (NPC) Expansion (Days 11-17)[14]

- Prepare NPC Medium: DMEM/F12 and Neurobasal™ (1:1), N-2 supplement, B-27™ supplement, GlutaMAX™, FGF2 (20 ng/mL), and EGF (20 ng/mL).
- On Day 11, switch to NPC Medium.
- Passage the NPCs as they become confluent, but do not exceed four passages to avoid a shift towards glial progenitors.[14]



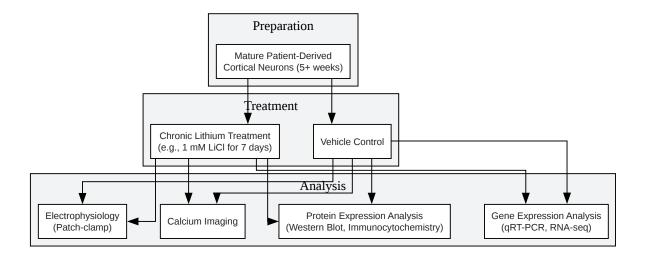
#### Phase 4: Cortical Neuron Maturation (Days 18 onwards)[14]

- Prepare Neuronal Maturation Medium: Neurobasal<sup>™</sup> medium, B-27<sup>™</sup> supplement, GlutaMAX<sup>™</sup>, BDNF (20 ng/mL), GDNF (20 ng/mL), db-cAMP (1 mM), and Ascorbic Acid (200 μM).
- On Day 18, plate the NPCs onto Geltrex®-coated plates in Neuronal Maturation Medium.
- Culture the neurons for a minimum of 5 weeks, changing the medium every 2-3 days.

## II. Studying Lithium Response in Patient-Derived Neurons

Once mature cortical neurons are obtained, they can be used to investigate patient-specific responses to **lithium**. This involves treating the neuronal cultures with **lithium** and assessing various cellular and molecular phenotypes.

#### **Experimental Workflow: Assessing Lithium Response**



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Caption: Workflow for assessing **lithium** response in neurons.

### **Protocol: Lithium Treatment and Phenotypic Analysis**

#### Materials:

- Mature patient-derived cortical neurons
- Lithium chloride (LiCl)
- Vehicle control (e.g., NaCl)
- Reagents for electrophysiology, calcium imaging, protein analysis, and gene expression analysis.

#### Procedure:

- Lithium Treatment:
  - Prepare a stock solution of LiCl (e.g., 1 M in water).
  - Treat mature neuronal cultures with a therapeutic concentration of LiCl (e.g., 1 mM) for a specified duration (e.g., 7 days).[15]
  - Treat a parallel set of cultures with a vehicle control.
  - Maintain the cultures, changing the medium with fresh LiCl or vehicle every 2-3 days.
- Phenotypic Analysis:
  - Electrophysiology (Patch-clamp): Assess neuronal excitability by measuring properties such as resting membrane potential, action potential (AP) threshold, AP amplitude, and firing frequency in response to current injections.[5][15][16] Neurons derived from BD patients may exhibit hyperexcitability, which can be reversed by lithium in responder-derived cells.[15][17]
  - Calcium Imaging: Measure spontaneous and evoked calcium transients to assess neuronal network activity.[15]



- Protein Expression Analysis:
  - Immunocytochemistry: Stain for synaptic markers such as Synapsin I (SYN1) and PSD-95 to assess synaptic density and localization.[4] Lithium may selectively increase
     PSD-95 expression in neurons from lithium-responders.[4]
  - Western Blot: Quantify the expression levels of key proteins in the GSK3β/Wnt signaling pathway, such as phosphorylated GSK3β and β-catenin.[7]
- Gene Expression Analysis (RNA-seq): Perform RNA sequencing to identify gene
  expression changes associated with **lithium** response. **Lithium** treatment can significantly
  alter the expression of hundreds of genes in responder neurons.[15]

## III. Data Presentation: Quantitative Analysis of Lithium Response

Summarizing quantitative data in a structured format is essential for comparing results across different patient groups (e.g., **lithium** responders vs. non-responders) and controls.

## Table 1: Electrophysiological Properties of Patient-Derived Neurons



Parameter	Control	BD (Lithium Responder) - Vehicle	BD (Lithium Responder) - Lithium	BD (Lithium Non- Responder) - Vehicle	BD (Lithium Non- Responder) - Lithium
Resting Membrane Potential (mV)	-55 ± 2	-65 ± 3	-60 ± 2	-66 ± 3	-65 ± 3
Action Potential Threshold (mV)	-45 ± 1	-50 ± 2	-47 ± 1	-51 ± 2	-50 ± 2
Action Potential Amplitude (mV)	70 ± 5	80 ± 6	75 ± 5	82 ± 6	81 ± 6
Number of Evoked APs	10 ± 2	25 ± 5	15 ± 3	28 ± 6	27 ± 5
Spontaneous Firing Rate (Hz)	0.5 ± 0.1	2.0 ± 0.5	1.0 ± 0.3	2.2 ± 0.6	2.1 ± 0.5

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

## **Table 2: Synaptic Protein Expression in Response to Lithium**



Protein	Control	BD (Lithium Responder) - Vehicle	BD (Lithium Responder) - Lithium	BD (Lithium Non- Responder) - Vehicle	BD (Lithium Non- Responder) - Lithium
Synapsin I (SYN1) (relative expression)	1.0 ± 0.1	0.7 ± 0.1	1.2 ± 0.2	0.6 ± 0.1	1.1 ± 0.2
PSD-95 (relative expression)	1.0 ± 0.1	0.6 ± 0.1	1.1 ± 0.1	0.5 ± 0.1	0.6 ± 0.1

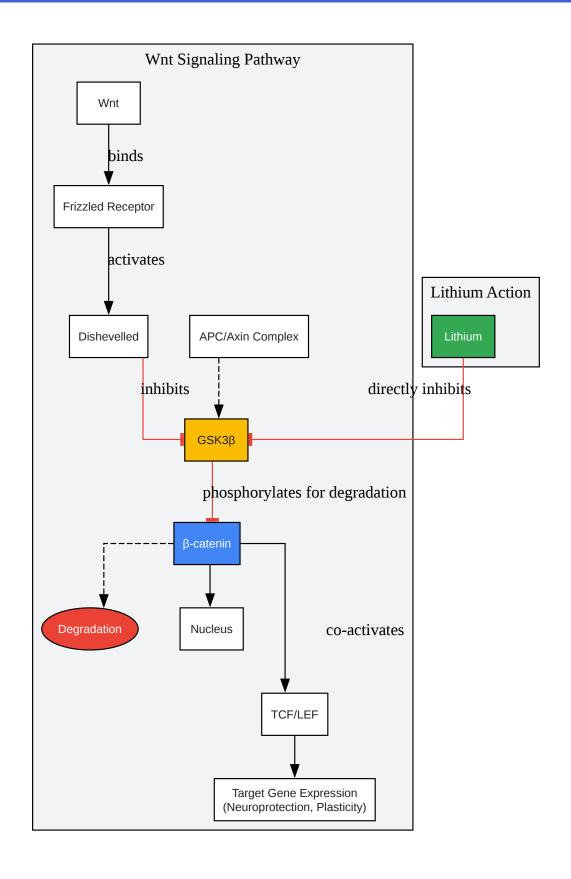
Note: This data is based on findings that **lithium** increases SYN1 expression regardless of response history, but only increases PSD-95 in responders.[4] Values are illustrative.

## IV. Signaling Pathways in Lithium Response

**Lithium**'s therapeutic effects are mediated, in part, through the inhibition of GSK3 $\beta$  and the subsequent activation of the Wnt/ $\beta$ -catenin signaling pathway.[7][8][9]

### **GSK3β** and Wnt Signaling Pathway





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Caption: **Lithium** inhibits GSK3 $\beta$ , leading to  $\beta$ -catenin stabilization and gene expression.



Pathway Description: In the absence of Wnt signaling, GSK3 $\beta$  is active and phosphorylates  $\beta$ -catenin, targeting it for proteasomal degradation.[7] The binding of Wnt ligands to their receptors activates Dishevelled, which inhibits GSK3 $\beta$ .[9] This allows  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in neuroprotection and synaptic plasticity.[7][9] **Lithium** can directly inhibit GSK3 $\beta$ , thereby mimicking the effects of Wnt signaling.[8][9][18]

#### V. Conclusion

The use of patient-derived neurons provides a powerful platform for dissecting the mechanisms of **lithium** response in bipolar disorder.[3][6] By combining robust differentiation protocols with detailed functional and molecular analyses, researchers can identify biomarkers predictive of treatment response and explore novel therapeutic targets. The methodologies and data presentation formats outlined in these application notes offer a comprehensive framework for conducting such studies.

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